4-Methoxyoxindole
Overview
Description
4-Methoxyoxindole is a compound with the molecular formula C9H9NO2 . It is also known by other synonyms such as 4-Methoxyindolin-2-one, 4-Methoxy-2-indolinone, and 4-methoxy-1,3-dihydroindol-2-one . It is used as a reagent in the preparation of GABA analogs, chemotherapeutic agents, HIV1 integrase inhibitors, and INSTIs .
Synthesis Analysis
4-Methoxyindole is used in a variety of preparation procedures. It is a reactant involved in the synthesis of GABA analogs, HIV-1 integrase inhibitors, anticancer agents, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, integrase strand-transfer inhibitors (INSTIs), and isomeridianin G .Molecular Structure Analysis
The molecular weight of this compound is 163.17 g/mol . The IUPAC name is 4-methoxy-1,3-dihydroindol-2-one . The InChI is InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6 (8)5-9 (11)10-7/h2-4H,5H2,1H3, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, indole derivatives, in general, have been shown to be involved in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 163.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass is 163.063328530 g/mol .Scientific Research Applications
Metabolism and Pharmacokinetics
4-Methoxyoxindole and its isomeric forms are metabolized by various animals, including rats, guinea-pigs, and rabbits. These compounds undergo O-demethylation and hydroxylation to form phenolic metabolites. This metabolism is species-dependent, with variations observed in the extent of O-demethylation among different animals (Beckett & Morton, 1966).
Potential Antipsychotic Properties
A study focused on compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione, investigating their potential as antipsychotics. These derivatives were examined for their inhibitory properties on phosphodiesterase 10A (PDE10A) and their affinity for serotonin receptors. The most potent compound from this study showed promise in both in vitro safety evaluations and potential antipsychotic properties in behavioral models (Czopek et al., 2020).
Antimicrobial Properties
Research on indole derivatives, including this compound variants, has explored their potential as chemotherapeutic agents. Certain 3-acyl-4,7-disubstituted indoles exhibited antimicrobial properties against specific bacterial strains. This indicates a possible role for these compounds in developing new antimicrobial agents (Malesani et al., 1975).
Modulation of Aryl Hydrocarbon Receptor
Methylindoles and methoxyindoles, including this compound variants, have been identified as ligands for the human aryl hydrocarbon receptor (AhR). These compounds exhibit varying degrees of agonist, partial agonist, or antagonist activities. This demonstrates their potential in modulating AhR, which could have implications in developing therapeutics targeting this receptor (Štěpánková et al., 2018).
Photocleavage Properties
Studies on 1-acyl-7-nitroindolines, which can include methoxyoxindole variants, have shown that these compounds are useful as photolabile precursors of carboxylic acids. The efficiency of photocleavage is influenced by the presence of electron-donating substituents, like methoxy groups. This research is relevant for applications where controlled release of substances through light activation is desired (Papageorgiou & Corrie, 2000).
Corrosion Inhibition
A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, which bears a structural resemblance to this compound, demonstrated its efficacy as a corrosion inhibitor for mild steel in hydrochloric acid medium. This research suggests potential applications of methoxyoxindole derivatives in materials science, particularly in corrosion control (Bentiss et al., 2009).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles, including this compound derivatives, have been found to inhibit tubulin polymerization, a mechanism critical in the development of anticancer agents. These compounds disrupt microtubule assembly, indicating their potential in cancer therapy (Gastpar et al., 1998).
Future Directions
Mechanism of Action
Target of Action
4-Methoxyoxindole, also known as 4-Methoxyindolin-2-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can exert a variety of local and heterotopic biological effects by circulating in the plasma . .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may induce a variety of molecular and cellular changes.
Action Environment
The gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan , suggesting that the gut environment could significantly influence the action, efficacy, and stability of this compound.
Properties
IUPAC Name |
4-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOEVFNWAEXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344332 | |
Record name | 4-Methoxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-17-4 | |
Record name | 4-Methoxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-indolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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